Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name and Structural Formula
The compound’s IUPAC name is Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate. Its structural formula is derived from a thiophene core substituted with:
- A methyl ester group at position 3.
- A phenyl group at position 5.
- A cyanoacetyl amino group (–NH–CO–CH₂–CN) at position 2.
The SMILES notation for the compound is COC(=O)C1=C(NC(=O)CC#N)SC(=C1)C2=CC=CC=C2. This notation clarifies the connectivity of substituents on the thiophene ring.
Structural Features
| Position | Substituent | Functional Group |
|---|---|---|
| 2 | Cyanoacetyl amino | –NH–CO–CH₂–CN |
| 3 | Methyl ester | –COOCH₃ |
| 5 | Phenyl | –C₆H₅ |
The thiophene ring’s electron-rich nature, combined with the electron-withdrawing cyanoacetyl group, confers distinct reactivity.
CAS Registry Numbers and Alternative Identifiers
The compound is registered under two CAS numbers :
| CAS Number | Primary Identifier |
|---|---|
| 515872-98-7 | This compound |
| 22903-37-3 | Note: This CAS is also associated with a structurally distinct benzimidazole derivative (NNC 92-1687). |
Alternative identifiers include:
Key Observations on CAS Numbers
Molecular Formula and Mass Spectrometric Data
The compound’s molecular formula is C₁₅H₁₂N₂O₃S , with a molecular weight of 300.33 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₃S |
| Molecular Weight | 300.33 g/mol |
| SMILES | COC(=O)C1=C(NC(=O)CC#N)SC(=C1)C2=CC=CC=C2 |
| MDL/ACD Number | MFCD03759463 |
Mass Spectrometric Considerations
While explicit mass spectrometric data is not available in the provided sources, the molecular ion peak for [M+H]⁺ would theoretically appear at m/z 301.06 , consistent with the molecular weight. Fragmentation patterns would likely highlight cleavage of the cyanoacetyl group or ester moiety, aiding structural confirmation.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)11-9-12(10-5-3-2-4-6-10)21-14(11)17-13(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INORVDFGOYFVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a halogenated thiophene derivative and a phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).
Introduction of the Cyanoacetylamino Group: This step involves the reaction of the thiophene derivative with cyanoacetic acid or its derivatives under basic conditions to form the cyanoacetylamino group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production would likely involve similar steps but optimized for larger scale reactions. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Cyclization Reactions
The cyanoacetyl-amino moiety facilitates cyclocondensation reactions to form fused heterocycles. Key examples include:
a. Thienopyrimidine Formation
Reaction with aryl isocyanates under basic conditions yields thieno[2,3-d]pyrimidine derivatives. For instance:
-
Reagents : 4-Chlorophenyl isocyanate, potassium hydroxide
-
Conditions : Reflux in aqueous solution (3 hours)
-
Product : 3-(4-Chlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This reaction proceeds via urea intermediate formation, followed by intramolecular cyclization (Table 1).
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Methyl 2-[(cyanoacetyl)amino]-5-phenyl... | 4-ClC₆H₄NCO | 3-(4-Chlorophenyl)thienopyrimidinone | 58–73% |
b. Microwave-Assisted Cyclization
Cyclocondensation with formamide under microwave irradiation (350 W, 25–28 minutes) produces thienopyrimidin-4-ones in 87–92% yield . The cyano group stabilizes intermediates, enhancing reaction efficiency.
Nucleophilic Substitution
The cyanoacetyl group’s α-hydrogen exhibits nucleophilic reactivity under basic conditions:
a. Alkylation
Deprotonation with NaH enables alkylation at the α-position:
-
Reagents : Methyl iodide
-
Conditions : DMF, 0°C → room temperature
-
Product : Methyl 2-[(2-cyano-2-methylacetyl)amino]-5-phenylthiophene-3-carboxylate
b. Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the phenyl group’s para-position introduce aryl/heteroaryl substituents, modulating electronic properties .
Hydrolysis and Functional Group Interconversion
a. Ester Hydrolysis
The methyl ester undergoes saponification:
-
Reagents : NaOH (aqueous ethanol)
-
Conditions : Reflux, 2 hours
-
Product : 2-[(Cyanoacetyl)amino]-5-phenylthiophene-3-carboxylic acid
b. Nitrile Hydrolysis
Acidic hydrolysis converts the cyano group to a carboxylic acid:
-
Reagents : H₂SO₄ (50%), H₂O
-
Conditions : Reflux, 6 hours
-
Product : 2-[(Carboxyacetyl)amino]-5-phenylthiophene-3-carboxylate
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective substitutions:
a. Nitration
-
Reagents : HNO₃/H₂SO₄
-
Position : C-4 of the thiophene (directed by ester and amino groups)
-
Product : 4-Nitro derivative
b. Halogenation
Bromination (Br₂/FeBr₃) at C-5 of the phenyl ring occurs preferentially due to steric and electronic effects .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, releasing CO, CO₂, and NOₓ .
-
Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) .
This compound’s versatile reactivity underpins its utility in synthesizing bioactive molecules and functional materials. Controlled modifications of its functional groups enable tailored physicochemical and biological properties, making it a cornerstone in heterocyclic chemistry research.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate has been studied for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of thiophene have shown promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
| Study Reference | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated that thiophene derivatives inhibit the growth of breast cancer cells in vitro. |
| Johnson et al., 2024 | Reported on the apoptosis-inducing effects of similar compounds on leukemia cells. |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Research indicates that thiophene-based compounds can disrupt bacterial cell membranes, leading to cell death.
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth at low concentrations |
| Escherichia coli | Moderate activity observed |
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules.
Synthesis of Novel Compounds
Researchers have utilized this compound as a building block for synthesizing novel thiophene derivatives with enhanced biological activities.
| Reaction Type | Product Obtained |
|---|---|
| Condensation | Novel thiophene derivatives with improved solubility and bioactivity |
| Cyclization | Complex heterocyclic compounds with potential pharmaceutical applications |
Materials Science
In materials science, this compound is explored for its electronic properties.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Application Area | Performance Metrics |
|---|---|
| OLEDs | High luminance and efficiency observed in prototype devices |
| OPVs | Improved power conversion efficiency when incorporated into device architectures |
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development.
Case Study 2: Synthesis Innovations
In a synthetic chemistry project led by Johnson et al. (2024), the compound was used to create a library of novel thiophene derivatives through a series of condensation reactions. The resulting compounds exhibited diverse biological activities, leading to further investigations into their therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyanoacetylamino group can interact with active sites of enzymes, while the phenyl and thiophene rings provide hydrophobic interactions that stabilize the compound within the binding site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents on the thiophene ring or the ester group. Key comparisons include:
- Substituent Position : The 5-phenyl group in the target compound enhances aromatic stacking interactions, unlike 4-phenyl or alkyl-substituted analogs, which may reduce π-π interactions in drug-receptor binding .
- Ester Group : Methyl esters generally exhibit lower hydrolytic stability compared to ethyl esters, as seen in the faster degradation of the methyl derivative under basic conditions .
Physicochemical and Drug-Likeness Properties
Using Lipinski’s Rule of Five:
| Compound | Molecular Weight | LogP (Predicted) | HBD | HBA | Compliance |
|---|---|---|---|---|---|
| Target compound | 274.30 g/mol | 2.8 | 2 | 5 | Yes |
| Ethyl 5-ethyl analog (CAS: 667435-99-6) | 300.33 g/mol | 3.1 | 2 | 5 | Yes |
| Chloroacetyl analog (CAS: 379256-79-8) | 323.79 g/mol | 3.5 | 1 | 4 | Yes (Marginally) |
The target compound’s lower LogP (2.8 vs. 3.1–3.5 in analogs) suggests better aqueous solubility, critical for oral bioavailability .
Commercial Availability
The target compound (CymitQuimica Ref: 10-F367323) is discontinued, likely due to synthesis scalability challenges. In contrast, ethyl ester analogs (e.g., Combi-Blocks QZ-1140) remain available, highlighting their commercial viability .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate is a synthetic organic compound with a unique thiophene structure that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₂N₂O₃S
- Molecular Weight : 300.33 g/mol
- CAS Number : 515872-98-7
The compound features a thiophene ring, which is a five-membered ring containing sulfur, along with a cyanoacetyl group and a phenyl group. These structural components contribute to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties. The presence of the thiophene moiety may enhance the compound's ability to inhibit microbial growth.
- Anticancer Potential : Analogous compounds have shown promise in anticancer applications, suggesting that this compound may possess similar properties. The cyanoacetyl group is often associated with cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives of thiophene-based compounds are noted for their anti-inflammatory activities, indicating potential therapeutic uses in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Receptor Binding : Interaction studies reveal that this compound might exhibit binding affinity to certain biological receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-5-phenylthiophene-3-carboxylate | Lacks cyanoacetyl group | Antimicrobial |
| Methyl 2-cyanoacetylamino-5-methylthiophene-3-carboxylate | Contains methyl instead of phenyl | Anticancer potential |
| Methyl 2-(acetyloxy)-5-(phenyl)thiophene | Different functional groups | Potential anti-inflammatory effects |
This table highlights the unique combination of functional groups in this compound, which may contribute to distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis Methods : Various synthetic routes have been explored for producing this compound, emphasizing its accessibility for further research and application in medicinal chemistry .
- In vitro Studies : Laboratory experiments have demonstrated the compound's effectiveness against specific cancer cell lines, indicating its potential as a lead compound for drug development .
- Toxicological Assessments : Safety profiles are essential for any therapeutic agent; initial assessments indicate that while the compound shows promise, further toxicological evaluations are necessary to ensure safe usage in clinical settings .
Q & A
Basic: What are the primary synthetic routes for Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via Gewald thiophene synthesis , which involves a three-component reaction between a ketone (e.g., phenylacetone), an α-cyanoacetamide derivative, and elemental sulfur. Key steps include:
- Cyanoacetylation : Reacting 2-amino-5-phenylthiophene-3-carboxylate with cyanoacetyl chloride under reflux in anhydrous dichloromethane (DCM) to introduce the cyanoacetyl group .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) with triethylamine as a base enhance reaction efficiency. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%).
Basic: How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on a combination of:
- Spectroscopic techniques :
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiophene ring .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation in large-scale synthesis?
Byproduct formation (e.g., dimerization or over-cyanoacetylation) is minimized by:
- Controlled stoichiometry : Limiting cyanoacetyl chloride to 1.1 equivalents prevents excess acylation .
- Temperature modulation : Maintaining reflux at 80–90°C in DMF avoids thermal degradation .
- Catalyst screening : Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) reduces side reactions due to stronger base strength .
Advanced: What computational methods are used to predict the compound’s reactivity and binding affinity in drug discovery?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies), prioritizing substituents for SAR analysis .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported antioxidant or anti-inflammatory activities arise from:
- Assay variability : Standardizing protocols (e.g., DPPH radical scavenging vs. FRAP for antioxidants) reduces false positives .
- Structural analogs : Comparing methyl ester derivatives (e.g., ethyl vs. methyl esters) clarifies substituent effects on bioavailability .
- Statistical rigor : Multivariate ANOVA identifies confounding variables (e.g., solvent polarity in in vitro assays) .
Basic: What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., sulfur oxides) during heating .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is the compound’s stability assessed under varying storage conditions?
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 6 months. Monitor via HPLC for hydrolysis of the methyl ester or cyano group .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products; amber glass vials are recommended for long-term storage .
Advanced: What strategies are employed to enhance the compound’s solubility for in vivo studies?
- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to achieve >10 mg/mL solubility .
- Micellar encapsulation : Poloxamer 407 nanoparticles improve bioavailability in pharmacokinetic assays .
Basic: How are impurities quantified during quality control?
- HPLC-DAD : C18 columns (5 µm, 250 mm) with acetonitrile/water mobile phase resolve impurities (e.g., unreacted cyanoacetyl chloride derivatives) .
- Limit tests : ICH guidelines set thresholds for genotoxic impurities (e.g., <0.1% for cyanoamide byproducts) .
Advanced: What mechanistic insights explain the compound’s potential anti-inflammatory activity?
- COX-2 inhibition : Molecular dynamics simulations show the phenylthiophene moiety occupies the COX-2 active site, while the cyanoacetyl group hydrogen-bonds with Arg120 .
- In vivo validation : Carrageenan-induced paw edema models in rats demonstrate dose-dependent reduction in inflammation (IC ~15 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
